4-Difluoromethoxy-2-fluoronicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of two fluorine atoms and a difluoromethoxy group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. Its unique structure may enhance the pharmacological properties of related compounds, making it a valuable candidate for further research.
This compound can be classified as a fluorinated aromatic carboxylic acid. It is synthesized from various starting materials, including fluorinated anilines and nicotinic acid derivatives. The introduction of fluorine atoms into the molecular structure often enhances lipophilicity and metabolic stability, which are desirable traits in pharmaceutical agents.
The synthesis of 4-difluoromethoxy-2-fluoronicotinic acid typically involves several steps:
The molecular formula for 4-difluoromethoxy-2-fluoronicotinic acid is . Its structure features a pyridine ring with a carboxylic acid group at one position and both a difluoromethoxy group and a fluorine atom at adjacent positions.
4-Difluoromethoxy-2-fluoronicotinic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to create analogs for further study.
The mechanism of action for 4-difluoromethoxy-2-fluoronicotinic acid in biological systems is not fully elucidated but is believed to involve:
Research into its mechanism is ongoing, particularly concerning its potential therapeutic applications.
Key physical properties include:
Chemical properties include:
4-Difluoromethoxy-2-fluoronicotinic acid has several potential applications:
Research continues to explore its full range of applications across different scientific fields, highlighting its versatility as a chemical entity.
The synthesis of 4-difluoromethoxy-2-fluoronicotinic acid exemplifies advanced strategies for installing fluorine motifs onto pyridine scaffolds. This heterocyclic core’s electron-deficient nature complicates direct functionalization, necessitating tailored methodologies for regioselective fluorination and difluoromethoxy group incorporation. Contemporary approaches leverage electrophilic, nucleophilic, radical, and transition metal-catalyzed pathways, often integrated with solid-phase platforms for analog generation. The strategic placement of fluorine atoms and the difluoromethoxy (–OCF₂H) group profoundly influences the compound’s bioavailability, metabolic stability, and target binding, making synthetic precision paramount [2] [4].
Regioselective fluorination at the C2 position of nicotinic acid derivatives remains challenging due to competing reactivity at C4/C6. Electrophilic fluorinating agents (e.g., Selectfluor® or NFSI) enable direct C–H fluorination but often require activating groups or harsh conditions. For 2-fluoronicotinic acid precursors, ortho-directed electrophilic fluorination using pyridine N-oxides proves effective. The N-oxide moiety enhances C2 nucleophilicity, allowing electrophilic fluorination at 0–25°C with >80% regioselectivity. Subsequent deoxygenation yields 2-fluoronicotinic esters, crucial for downstream difluoromethoxy installation [4].
Conversely, nucleophilic fluorination (e.g., with KF or CsF) typically demands activated precursors like chloropyridines. Halogen-exchange (Halex) reactions at C2 proceed efficiently under phase-transfer catalysis (e.g., TBAB in DMF at 150°C), but competing hydrolysis can reduce yields. Modern approaches utilize Zincke imine intermediates (from N-(2,4-dinitrophenyl)pyridinium salts) to invert pyridine electronics. Nucleophilic fluoride sources (e.g., TBAF or AgF) then selectively attack the C2 position of the imine intermediate before recyclization, achieving 70–85% yields for 2-fluoronicotinates with broad functional group tolerance [4] [8].
Table 1: Comparative Analysis of Pyridine C2-Fluorination Methods
Method | Reagents/Conditions | Regioselectivity | Yield Range | Key Limitations |
---|---|---|---|---|
Electrophilic (N-oxide) | Selectfluor®, CH₃CN, 25°C | >80% C2 | 65–78% | Requires N-oxide synthesis/deoxygenation |
Nucleophilic (Halex) | KF, TBAB, DMF, 150°C | >95% C2 (if Cl at C2) | 40–75% | High temp; substrate activation needed |
Zincke Imine Fluorination | AgF, Pyrrolidine, MTBE/H₂O, 80°C | >90% C2 | 70–85% | Multi-step; DNP group recycling |
Difluoromethoxy (–OCF₂H) installation at C4 requires radical pathways due to the inertness of pyridine C–H bonds. Visible-light photoredox catalysis enables regioselective C4–H difluoromethoxylation using aryl sulfonium reagents (e.g., (PhSO₂)SCF₂H) or O-difluoromethyl xanthates. Ru(bpy)₃Cl₂ or Ir(ppy)₃ catalysts generate •OCF₂H radicals under blue LED irradiation. The electron-deficient pyridine ring favors radical addition at C4 (most nucleophilic site), followed by rearomatization. This method achieves 60–75% yields for 4-difluoromethoxynicotinates but requires ester protection to prevent decarboxylation [2] [7].
For late-stage diversification, electrophilic difluoromethylation of 4-hydroxynicotinic acids with ClCF₂H/CuI or TMSCF₃/oxidants provides an alternative. However, direct O–CF₂H bond formation competes with O-alkylation. Superior selectivity is achieved via radical trifluoromethylation of 4-thiocyanatonicotinates using photoredox catalysis, followed by fluoride-mediated deoxythiolation to –OCF₂H. This sequence affords 4-difluoromethoxy-2-fluoronicotinic acid precursors in 55–70% yield over two steps [7] [8].
Classic Buchwald-Hartwig amination is adapted for C4–O bond formation by employing 4-chloro-2-fluoronicotinic acid scaffolds and difluoromethoxylating agents. Key innovations include:
This method achieves 65–82% yields for 4-difluoromethoxy-2-fluoronicotinates but struggles with sterically hindered substrates. Recent advances use continuous-flow reactors to enhance gas-liquid diffusion when gaseous CF₂H sources (e.g., HCF₂Cl) are employed, improving yields to 85% [4] [7].
Table 2: Palladium-Catalyzed Difluoromethoxylation Parameters
Substrate | Ligand | Difluoromethyl Source | Temperature | Yield (%) | Application Scope |
---|---|---|---|---|---|
4-Cl-2-F-nicotinate | BrettPhos | HCF₂SO₂Na | 100°C | 78 | Electron-deficient pyridines |
4-Br-2-F-nicotinate | tBuXPhos | Yarovenko’s reagent | 80°C | 82 | Sterically unhindered substrates |
4-OTf-2-F-nicotinate | RuPhos | TMSCF₂H/KF | 90°C | 65 | Triflate activation preferred |
Nucleophilic aromatic substitution (SNAr) at C4 leverages the electron-withdrawing effect of the C2-fluorine and carboxylic acid groups. 4-Chloro-2-fluoronicotinic acids undergo SNAr with sodium difluoromethoxide (HCF₂ONa), generated in situ from ClCF₂H and NaOH. Key parameters include:
Yields reach 70–88% for 4-difluoromethoxy products, though residual chloride (<5%) necessitates purification via ion-exchange resins. For scale-up, phase-transfer catalysis (Aliquat 336/toluene/H₂O) enhances reagent mixing, achieving 90% conversion in ≤2 hours. This method is unsuitable for electron-rich pyridines due to diminished C4 electrophilicity [7] [8].
Solid-phase synthesis accelerates the generation of 4-difluoromethoxy-2-fluoronicotinic acid analogs for SAR studies. Wang or Rink amide resins enable three-step sequences:
This approach achieves 85–92% purity for 48 analogs per cycle, with difluoromethoxy installation efficiencies exceeding 90%. Fluorous-tag strategies offer an alternative, where a C₈F₁₇ tag facilitates purification after solution-phase synthesis. Both methods minimize purification bottlenecks but require optimization to prevent ester hydrolysis during prolonged resin handling [3] [5].
Table 3: Solid-Phase Synthesis Parameters for Difluoromethoxy Analogs
Resin Type | Linker Chemistry | Difluoromethoxylation Method | Cleavage Conditions | Purity (Avg.) |
---|---|---|---|---|
Wang Resin | Ester linkage | HCF₂ONa, DMSO, 40°C | 95% TFA/H₂O | 85% |
Rink Amide | Amide linkage | Ru(bpy)₃/•OCF₂H, blue LEDs | 20% TFA/DCM | 92% |
Fluorous Silica | C₈F₁₇ tag | AgOCF₂H, Phen, 100°C | Fluorous SPE | 89% |
Automated platforms integrate these steps with inline ¹⁹F NMR to monitor difluoromethoxy group incorporation (–OCF₂H: δ = –80 to –85 ppm). This high-throughput approach facilitates rapid exploration of C5/C6 alkyl/aryl substituents, crucial for optimizing bioactivity while maintaining the core 4-difluoromethoxy-2-fluoro motif [3] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1